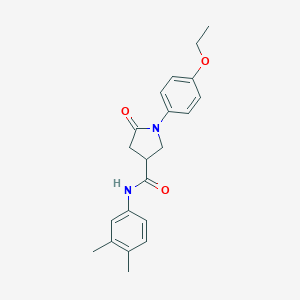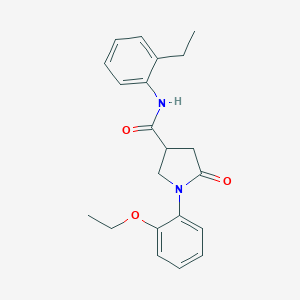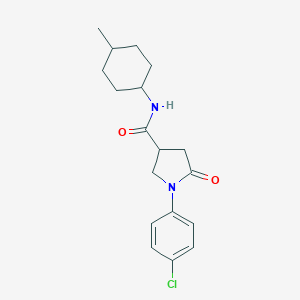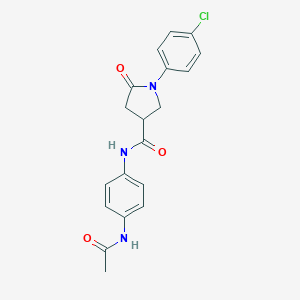
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DPC-AE-1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to be effective in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been found to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its potential therapeutic applications have not yet been fully explored, which limits its use in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, it would be interesting to investigate the effects of this compound on the gut microbiome, as recent studies have shown that the gut microbiome plays a critical role in the development of various diseases. Finally, it would be important to investigate the safety and efficacy of this compound in human clinical trials to determine its potential as a therapeutic agent.
Synthesemethoden
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using various methods. One of the most common methods is the one-pot reaction of 3,4-dimethylbenzaldehyde, 4-ethoxybenzaldehyde, and pyrrolidine-3-carboxylic acid in the presence of acetic anhydride and triethylamine. The reaction mixture is then purified using column chromatography to obtain the final product.
Eigenschaften
Molekularformel |
C21H24N2O3 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-4-26-19-9-7-18(8-10-19)23-13-16(12-20(23)24)21(25)22-17-6-5-14(2)15(3)11-17/h5-11,16H,4,12-13H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
MUXALITYAINDMC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)

![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)

